2-Methylbutan-2-yl prop-2-enoate

Description

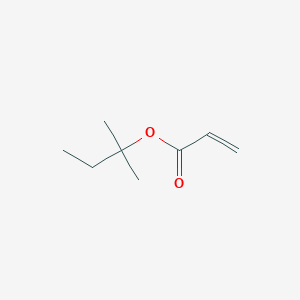

2-Methylbutan-2-yl prop-2-enoate (CAS: 100472-88-6; alternative CAS: 123968-25-2) is a branched ester derived from prop-2-enoic acid (acrylic acid) and 2-methylbutan-2-ol. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol. The compound features a tertiary alkyl group (2-methylbutan-2-yl) esterified to a propenoate moiety, conferring steric hindrance and enhanced stability compared to linear esters .

This ester is primarily utilized as an intermediate in synthesizing antioxidants, polymer monomers, and antifungal agents. For example, its phenyl-substituted derivative (Antioxidant 3052, CAS: 123968-25-2) demonstrates efficacy in stabilizing materials against oxidative degradation .

Properties

CAS No. |

7383-26-8 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

2-methylbutan-2-yl prop-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-5-7(9)10-8(3,4)6-2/h5H,1,6H2,2-4H3 |

InChI Key |

FSVQAZDYQRQQKH-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)OC(=O)C=C |

Canonical SMILES |

CCC(C)(C)OC(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Prop-2-enoate (CAS: 96-33-3)

- Structure : CH₂=CHCOOCH₃.

- Molecular Weight : 86.09 g/mol.

- Key Properties :

- Applications : Agricultural biocontrol agent, precursor for acrylic polymers.

2-Methylpentan-2-yl 2-Methylprop-2-enoate (CAS: 100472-88-6)

- Structure : CH₂=C(CH₃)COO(C(CH₃)₂CH₂CH₃).

- Molecular Weight : 170.25 g/mol.

- Key Properties: Increased steric hindrance from the 2-methylpropenoate and 2-methylpentan-2-yl groups reduces reactivity and enhances thermal stability. Potential applications in specialty polymers requiring controlled polymerization .

2,3,3-Trimethylbutan-2-yl Prop-2-enoate (CAS: 1033202-90-2)

- Structure : CH₂=CHCOO(C(CH₃)₂CH(CH₃)).

- Molecular Weight : 170.25 g/mol.

- Key Properties: Hyperbranched alkyl group increases hydrophobicity, making it suitable for hydrophobic coatings or plasticizers.

Decyl Prop-2-enoate (CAS: 2156-96-9)

Ethyl-2-Cyano-3-(Furan-2-yl)-Prop-2-enoate

- Structure : NC-C(COOEt)=C-C₄H₃O.

- Molecular Weight : 207.18 g/mol.

- Key Properties: Cyano and furan substituents introduce polarity and electronic effects, altering thermodynamic properties (e.g., heat capacity). Explored in pharmaceutical intermediates due to bioactivity of furan derivatives .

Comparative Data Table

Research Findings and Mechanistic Insights

- Antifungal Activity: Methyl prop-2-enoate disrupts fungal membranes, causing potassium ion efflux and inhibiting growth .

- Thermal Stability : Branched esters (e.g., 2-methylpentan-2-yl derivatives) demonstrate higher thermal stability due to steric protection of the ester bond, making them suitable for high-temperature applications .

- Hydrophobicity: Longer alkyl chains (decyl) or hyperbranched groups increase lipophilicity, enhancing compatibility with non-polar matrices in coatings or plasticizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.